molecular formula C8H10NO3P B14320648 2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one CAS No. 108748-82-9

2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one

Katalognummer: B14320648
CAS-Nummer: 108748-82-9
Molekulargewicht: 199.14 g/mol
InChI-Schlüssel: ZJTJWHBTCLSKKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of phenol with a suitable phosphorus-containing reagent, such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3), in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazaphospholidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also form complexes with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its specific ring structure and the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

108748-82-9

Molekularformel

C8H10NO3P

Molekulargewicht

199.14 g/mol

IUPAC-Name

2-phenoxy-1,3,2λ5-oxazaphospholidine 2-oxide

InChI

InChI=1S/C8H10NO3P/c10-13(9-6-7-11-13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10)

InChI-Schlüssel

ZJTJWHBTCLSKKK-UHFFFAOYSA-N

Kanonische SMILES

C1COP(=O)(N1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.